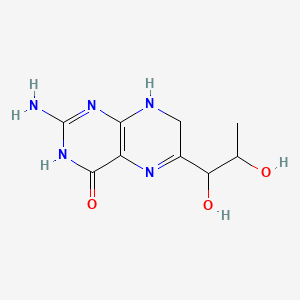

7,8-Dihydro-L-biopterin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8-Dihydro-L-biopterin, also known as 7,8-DHP or DHB, is a crucial cofactor required for the synthesis of key neurotransmitters . It is an oxidation product of tetrahydrobiopterin . The empirical formula is C9H13N5O3 and the molecular weight is 239.23 .

Synthesis Analysis

7,8-Dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin . Tetrahydrobiopterin is a naturally occurring cofactor of the aromatic amino acid hydroxylase and is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin .Molecular Structure Analysis

The molecular structure of 7,8-Dihydro-L-biopterin is represented by the SMILES stringCC@@HC@@HC1=NC2=C(NC1)N=C(N)NC2=O . The InChI key is FEMXZDUTFRTWPE-AWFVSMACSA-N . Chemical Reactions Analysis

7,8-Dihydrobiopterin is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde .Physical And Chemical Properties Analysis

7,8-Dihydro-L-biopterin has a molecular weight of 239.23 . It is stored at a temperature of -20°C . It is hygroscopic and takes up 2 moles of water on standing in normal conditions .Applications De Recherche Scientifique

Role in Nitric Oxide Synthesis

7,8-dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin (BH4), which is an essential cofactor of all nitric oxide synthase isoforms . Therefore, the determination of BH4 levels can provide important mechanistic insight into diseases .

Antioxidant Properties

The oxidation reactions of tetrahydropterins proceed via complex mechanisms to initially give 6H-7,8-dihydro derivatives, which are stabilized by prototrophy to the 7,8-dihydro isomers . This suggests that 7,8-dihydro-L-biopterin may have antioxidant properties.

Measurement in Animal Tissue Samples

7,8-dihydro-L-biopterin can be measured in animal tissue samples by high-performance liquid chromatography/electrochemical detection (HPLC/ECD) . This can provide valuable information about the state of the animal’s health and the functioning of its biological systems .

Role in Synthesis of Neurotransmitters

7,8-dihydro-L-biopterin is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . This makes it crucial for the proper functioning of the nervous system.

Potential Role in Heart Disease Treatment

The exogenous administration of tetrahydrobiopterin (BH4), an essential cofactor of nitric oxide synthase (NOS), has been shown to reduce left ventricular hypertrophy, fibrosis, and cardiac dysfunction in mice with pre-established heart disease induced by pressure-overload . As 7,8-dihydro-L-biopterin is an oxidation product of BH4, it may have potential applications in the treatment of heart disease .

Inhibitor of GTP Cyclohydrolase I

7,8-dihydro-L-biopterin is a non-competitive inhibitor of GTP cyclohydrolase I, with a Ki of 14.4 μM . This enzyme is involved in the biosynthesis of tetrahydrobiopterin, so 7,8-dihydro-L-biopterin could potentially be used to regulate this process .

Mécanisme D'action

Target of Action

7,8-Dihydrobiopterin primarily targets several enzymes. It is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA) , which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . Other targets include Phenylalanine-4-hydroxylase , Pteridine reductase 1 , Nitric oxide synthase, inducible , Tyrosine 3-monooxygenase , and Pterin-4-alpha-carbinolamine dehydratase .

Mode of Action

As an inhibitor of DHNA, 7,8-Dihydrobiopterin prevents the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . This interaction alters the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.

Biochemical Pathways

7,8-Dihydrobiopterin is an oxidation product of tetrahydrobiopterin . Tetrahydrobiopterin is a naturally occurring cofactor of the aromatic amino acid hydroxylase and is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . By inhibiting DHNA, 7,8-Dihydrobiopterin can affect these pathways and their downstream effects.

Result of Action

The inhibition of DHNA by 7,8-Dihydrobiopterin can lead to changes in the levels of 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde, affecting the synthesis of tyrosine and neurotransmitters like dopamine and serotonin . These molecular and cellular effects can have significant impacts on physiological processes, including neural signaling.

Action Environment

The action of 7,8-Dihydrobiopterin can be influenced by environmental factors. For instance, it is more stable in the presence of oxygen than tetrahydrobiopterin . It reacts with oxygen, especially in dilute solutions . Understanding these environmental influences is essential for predicting the compound’s efficacy and stability under different conditions.

Orientations Futures

Propriétés

IUPAC Name |

2-amino-6-(1,2-dihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMXZDUTFRTWPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.